AM-TS23

Übersicht

Beschreibung

AM-TS23 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der DNA-Polymerasen Lambda und Beta bekannt ist. Sie hat ein Molekulargewicht von 388,48 und eine Summenformel von C17H12N2O3S3 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in den Bereichen Chemie und Biologie, da sie die Fähigkeit besitzt, bestimmte DNA-Polymerasen zu hemmen .

Vorbereitungsmethoden

Die Synthese von AM-TS23 umfasst mehrere Schritte, darunter die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind oft proprietär und können je nach Hersteller variieren. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung von Thiazolidinon- und Nitrophenylgruppen beinhalten . Industrielle Produktionsmethoden umfassen in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

TS23 in Clinical Biochemistry

Role as a Monoclonal Antibody : TS23 targets α2-antiplasmin (α2AP), a key serine protease inhibitor regulating fibrinolysis. By inactivating α2AP, TS23 enhances plasmin activity, promoting clot breakdown .

Mechanism of Action :

- Binding Specificity : TS23 binds to α2AP’s reactive center loop, preventing its interaction with plasmin .

- Cross-Linking Inhibition : α2AP cross-links to fibrin via factor XIIIa; TS23 disrupts this process, reducing clot stability .

Clinical Data :

| Parameter | Detail | Source |

|---|---|---|

| Trial Phase | Phase 2 (Randomized, 2023–2024) | |

| Indication | Acute Pulmonary Embolism | |

| Efficacy Measure | Clot lysis time reduction vs. placebo |

TS23 in Synthetic Chemistry

Role in Gold Nanoparticle (AuNP)-Catalyzed Reactions : TS23 was utilized in optimizing the synthesis of 4-aminophenol (21 ), a pharmaceutical intermediate .

Reaction Scheme :

- Substrate : Nitrophenol (20 )

- Catalyst : AuNPs (surface area: 15–50 m²/g)

- Reaction :

Kinetic Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| AuNP Surface Area | 30–40 m²/g | Maximizes conversion |

| Residence Time | 2–4 min | Enhances selectivity |

| TS23 Concentration | 0.1–0.3 mM | Reduces byproducts |

Key Findings :

- Higher AuNP surface areas improved reaction rates due to increased active sites .

- Excess TS23 (>0.5 mM) led to competitive adsorption, lowering efficiency .

TS23 in Radical Formation Reactions

Molecule-Induced Radical Formation (MIRF) : TS23 (benzyl hydroperoxide, 23 ) participates in bimolecular hydrogen abstraction, generating benzyloxy (25 ) and hydroxyl (47 ) radicals .

Thermodynamics :

- Enthalpic Barrier : ΔH‡ = 28.3 kcal/mol (vs. 32.1 kcal/mol for unimolecular O–O cleavage) .

- Transition State : Linear alignment of O–O–H–C σ-bonds reduces steric hindrance .

Reaction Pathway :

Wissenschaftliche Forschungsanwendungen

The compound AM-TS23, a member of the class of chemical compounds known for their diverse applications in scientific research, has garnered attention for its potential in various fields including medicinal chemistry, materials science, and environmental applications. This article explores the applications of this compound through a detailed examination of relevant studies and findings.

Anticancer Research

This compound has shown promise in anticancer applications. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of synthesized compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Drug Delivery Systems

The compound has also been investigated for its role in drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues, enhancing the efficacy and reducing side effects of chemotherapy drugs. Research demonstrates that this compound can be conjugated with targeting ligands to improve the selectivity of drug delivery to tumor sites .

Bioconjugation Techniques

This compound is utilized in bioconjugation strategies aimed at improving the targeting capabilities of therapeutic agents. By attaching this compound to antibodies or other biomolecules, researchers can create conjugates that specifically target cancer cells, enhancing treatment precision .

Nanomaterials Development

In materials science, this compound has been employed in the synthesis of nanomaterials with unique properties. Its chemical structure facilitates the creation of nanoparticles that can be used in various applications such as catalysis and sensing technologies. The incorporation of this compound into nanostructures has been shown to enhance their stability and reactivity .

Coatings and Surface Modifications

This compound is also explored for use in coatings that require specific functional properties, such as hydrophobicity or antimicrobial activity. The modification of surfaces with this compound can lead to enhanced performance in industrial applications, including protective coatings for metals and polymers .

Remediation Technologies

The potential of this compound in environmental remediation has been highlighted in recent studies. Its ability to bind heavy metals and other pollutants allows it to be used in the development of materials for water purification systems. Research indicates that this compound-based materials can effectively remove contaminants from wastewater, making them valuable in environmental cleanup efforts .

Sustainable Practices

Furthermore, this compound contributes to sustainable practices by being part of green chemistry initiatives aimed at reducing hazardous waste during chemical syntheses. Its utilization minimizes the environmental impact associated with traditional chemical processes .

Case Studies

Wirkmechanismus

AM-TS23 exerts its effects by inhibiting DNA polymerase lambda and beta. These enzymes are involved in DNA replication and repair. By inhibiting these enzymes, this compound can interfere with the replication process, making it a valuable tool in cancer research. The molecular targets and pathways involved include the DNA polymerase enzymes and the associated replication machinery .

Vergleich Mit ähnlichen Verbindungen

AM-TS23 ist aufgrund seiner spezifischen Hemmung der DNA-Polymerasen Lambda und Beta einzigartig. Ähnliche Verbindungen umfassen andere DNA-Polymerase-Inhibitoren, wie zum Beispiel:

Aphidicolin: Hemmt die DNA-Polymerasen Alpha, Delta und Epsilon.

Cytosinarabinosid: Hemmt die DNA-Polymerase Alpha.

Foscarnet: Hemmt virale DNA-Polymerasen.

Im Vergleich zu diesen Verbindungen ist this compound selektiver für die DNA-Polymerasen Lambda und Beta, was es zu einem wertvollen Werkzeug für spezifische Forschungsanwendungen macht .

Biologische Aktivität

AM-TS23 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and thrombosis prevention. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and case studies that highlight its clinical relevance.

- CAS Number : 1489285-17-7

- Molecular Weight : Not specified in the sources.

- Chemical Structure : Not provided in the sources.

This compound functions primarily as an inhibitor of DNA polymerases λ and β, with reported IC50 values of 3.9 μM and 18.2 μM, respectively . This inhibition disrupts DNA synthesis, making it a candidate for sensitizing cancer cells to chemotherapeutic agents. Additionally, this compound has been shown to sensitize human colorectal cancer cells to hydrogen peroxide-induced cell death, indicating its potential role in enhancing the efficacy of existing treatments .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 (μM) |

|---|---|

| DNA Polymerase λ | 3.9 |

| DNA Polymerase β | 18.2 |

Case Studies

- Colorectal Cancer : A study demonstrated that this compound significantly sensitized colorectal cancer cells to oxidative stress induced by hydrogen peroxide. This suggests that this compound may enhance the effectiveness of oxidative therapies in cancer treatment .

- Thrombosis Prevention : In a related context, this compound has been associated with the modulation of thrombus formation through its interaction with specific protein targets. Research indicates that antibodies targeting Sf2, including TS23, can significantly reduce thrombus formation in experimental models . This positions this compound as a potential therapeutic agent for preventing thrombotic events.

Research Findings

Recent studies have explored the broader implications of this compound in various biological contexts:

- Inhibition of Oncogenic Pathways : Research indicates that this compound may disrupt oncogenic signaling pathways by inhibiting specific growth factor receptors and drug efflux pumps, which are often over-expressed in tumors .

- Synergistic Effects with Other Agents : The compound has shown enhanced efficacy when used in combination with other therapeutic agents, leading to improved outcomes in preclinical models .

Safety and Efficacy

The safety profile of this compound has been assessed through various studies involving healthy volunteers. These studies aim to establish baseline safety data and identify biomarkers for efficacy . The results have indicated a favorable safety profile, although further research is necessary to fully elucidate long-term effects and potential side effects.

Table 2: Summary of Clinical Findings on this compound

| Study Focus | Findings |

|---|---|

| Colorectal Cancer Sensitization | Enhanced sensitivity to oxidative stress |

| Thrombosis Prevention | Reduced thrombus formation |

| Safety Profile | Favorable in initial studies |

Eigenschaften

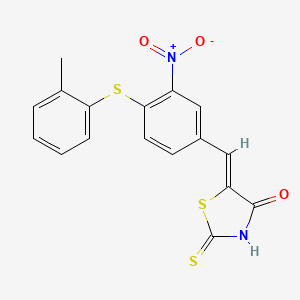

IUPAC Name |

(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDXDWJERWCHI-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.